molecular formula C10H10F2O2 B1588544 Ethyl 2,2-difluoro-2-phenylacetate CAS No. 2248-46-6

Ethyl 2,2-difluoro-2-phenylacetate

Cat. No. B1588544
CAS RN: 2248-46-6
M. Wt: 200.18 g/mol
InChI Key: KCMSDCHUELUJPX-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-phenylacetate is a chemical compound with the CAS Number: 2248-46-6 . It has a molecular weight of 200.18 and its IUPAC name is ethyl difluoro (phenyl)acetate . The compound is in liquid form .


Synthesis Analysis

The synthesis of Ethyl 2,2-difluoro-2-phenylacetate involves several methods. One method uses diethylamino-sulfur trifluoride at ambient temperature . Another method uses triethylamine tris (hydrogen fluoride); triethylamine; ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate in dichloromethane at 20℃ .


Molecular Structure Analysis

The molecular formula of Ethyl 2,2-difluoro-2-phenylacetate is C10H10F2O2 . The InChI Code is 1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 and the InChI key is KCMSDCHUELUJPX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-2-phenylacetate is a liquid . It has a molecular weight of 200.18 . The compound’s density is predicted to be 1.174±0.06 g/cm3 .

Scientific Research Applications

Non-Small Cell Lung Cancer Treatment

Ethyl 2,2-difluoro-2-phenylacetate: has been studied for its potential in treating non-small cell lung cancer (NSCLC). It appears to inhibit malignant behaviors such as proliferation, migration, and invasion of NSCLC cell lines. It also induces cell cycle arrest and apoptosis in vitro and prevents tumor growth in vivo. The compound acts by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .

Organic Synthesis

This compound is used in organic synthesis, particularly in the preparation of other fluorinated organic compounds. Its difluoro and phenylacetate groups make it a valuable intermediate for introducing fluorine atoms into other molecules, which can significantly alter their chemical and biological properties .

Photocatalytic Applications

In photocatalysis, Ethyl 2,2-difluoro-2-phenylacetate can be involved in the synthesis of esters. It can act as a precursor for acyl radicals when activated by light, which then participate in various photocatalytic reactions to form ester compounds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H335-H315-H319 . Precautionary statements include P271-P280-P304+P340+P312-P405-P305+P351+P338-P403+P233-P501-P332+P313-P302+P352-P261-P264 .

Mechanism of Action

Target of Action

Ethyl 2,2-difluoro-2-phenylacetate is a compound used in organic synthesis It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.

Mode of Action

The mode of action of Ethyl 2,2-difluoro-2-phenylacetate involves its interaction with other organic compounds in a chemical reaction. For instance, it can undergo a reaction with phenylethanol and fluorine gas to produce 2-phenyl-2-fluoroethanol, which then reacts with acetic anhydride to yield the desired product .

Biochemical Pathways

As a reagent in organic synthesis, it is involved in various chemical reactions that lead to the formation of new compounds .

Result of Action

The result of the action of Ethyl 2,2-difluoro-2-phenylacetate is the formation of new organic compounds through chemical reactions . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.

properties

IUPAC Name

ethyl 2,2-difluoro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMSDCHUELUJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442729
Record name ethyl 2,2-difluoro-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-2-phenylacetate

CAS RN

2248-46-6
Record name ethyl 2,2-difluoro-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,2-difluoro-2-phenylacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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